(R)-3-Amino-2-methylpropanoic acid hydrochloride
CAS No.: 132605-98-2
Cat. No.: VC21271765
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132605-98-2 |
|---|---|
| Molecular Formula | C4H10ClNO2 |
| Molecular Weight | 139.58 g/mol |
| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
| Standard InChI Key | CGGBOMJVYQTWRN-AENDTGMFSA-N |
| Isomeric SMILES | C[C@H](CN)C(=O)O.Cl |
| SMILES | CC(CN)C(=O)O.Cl |
| Canonical SMILES | CC(CN)C(=O)O.Cl |
Introduction
Chemical Identity and Structure
Basic Chemical Information
(R)-3-Amino-2-methylpropanoic acid hydrochloride is characterized by its specific chirality at the C2 position, giving it unique stereochemical properties. As the hydrochloride salt form of (R)-3-aminoisobutyric acid, it presents enhanced stability and solubility properties compared to its free base form.
Chemical Identifiers and Properties
The compound is officially registered with CAS number 132605-98-2 and possesses a molecular formula of C4H10ClNO2. Its molecular weight is 139.58 g/mol, making it a relatively small molecule within the amino acid derivative family. The table below summarizes the key identifiers and chemical properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 132605-98-2 |
| Molecular Formula | C4H10ClNO2 |
| Molecular Weight | 139.58 g/mol |
| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
| Standard InChIKey | CGGBOMJVYQTWRN-AENDTGMFSA-N |
| Isomeric SMILES | CC@HC(=O)O.Cl |
Structural Features
The molecular structure of (R)-3-Amino-2-methylpropanoic acid hydrochloride includes several key functional groups that determine its chemical behavior:
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A primary amine group (-NH2) at the C3 position
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A carboxylic acid group (-COOH)
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A methyl group at the C2 position with R configuration
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The hydrochloride counter-ion
This arrangement creates a molecule with both acidic and basic properties, characteristic of amino acids, while the specific stereochemistry at the C2 position contributes to its biological activity and synthetic utility.
Synthesis and Production Methods
General Synthetic Approaches
The synthesis of (R)-3-Amino-2-methylpropanoic acid hydrochloride typically follows a two-step process: first producing the parent compound (R)-3-amino-2-methylpropanoic acid, followed by conversion to the hydrochloride salt. This approach allows for controlled stereochemistry, which is crucial for maintaining the compound's specific properties.
Enzymatic Synthesis Methods
One of the most effective approaches for synthesizing this compound involves enzymatic methods using biocatalysts. These methods are particularly valuable for achieving high stereospecificity and yield. Certain bacterial strains can be employed to catalyze reactions that produce enantiopure amino acids, similar to processes used for the synthesis of R(-)-3-aminoisobutyric acid from dihydrothymine.
Stereoselective Considerations
The stereoselective synthesis of this compound is particularly important because the biological and chemical properties of the (R) and (S) enantiomers can differ significantly. Enzymatic methods have proven especially useful for maintaining stereochemical purity during the synthetic process, as they can often achieve higher enantiomeric excess than traditional chemical methods.
Chemical Properties and Reactivity
Acid-Base Properties
As a hydrochloride salt of an amino acid derivative, (R)-3-Amino-2-methylpropanoic acid hydrochloride exhibits characteristic acid-base behavior. The compound contains both a carboxylic acid group, which can donate a proton, and an amino group, which can accept a proton. The hydrochloride form indicates that the amino group is protonated, creating an ammonium salt.
Solubility Characteristics
The hydrochloride salt formation typically enhances water solubility compared to the free amino acid form. This improved solubility makes the compound more suitable for various laboratory and pharmaceutical applications where aqueous solutions are preferred.
Stability Considerations
The hydrochloride salt form generally provides greater stability compared to the free base, particularly in terms of shelf life and resistance to oxidation or degradation. This stability aspect is especially important for research applications requiring consistent compound properties over time.
Comparison with Related Compounds
Structural Analogs
(R)-3-Amino-2-methylpropanoic acid hydrochloride is structurally related to several other amino acid derivatives. The table below compares some key features of this compound with related molecules:
| Compound | Structural Differences | Key Properties |
|---|---|---|
| (R)-3-Amino-2-methylpropanoic acid | Lacks hydrochloride | Lower water solubility, free base form |
| (S)-3-Amino-2-methylpropanoic acid | Opposite stereochemistry | Different biological activity |
| β-Alanine | Lacks methyl group, no chirality | Simpler structure, different pharmacological properties |
| γ-Aminobutyric acid (GABA) | Longer carbon chain, no methyl group | Neurotransmitter activity |
Stereochemical Significance
The specific (R) configuration at the C2 position distinguishes this compound from its (S) enantiomer and contributes significantly to its chemical behavior and potential biological activities. This stereochemical feature is particularly important when considering the compound's interactions with biological systems, where stereochemistry often plays a crucial role in molecular recognition and binding.
Limitations in Current Research
Knowledge Gaps
Despite the potential utility of (R)-3-Amino-2-methylpropanoic acid hydrochloride, there are significant gaps in the published literature regarding its comprehensive characterization, biological activities, and applications. Further research is needed to fully explore its potential in various fields.
Future Research Directions
Future research on this compound could focus on:
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Developing more efficient and scalable synthetic routes
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Investigating its potential as a pharmaceutical building block
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Exploring its incorporation into peptides and proteins
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Studying its interactions with biological systems and potential physiological effects
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